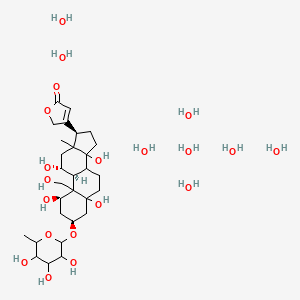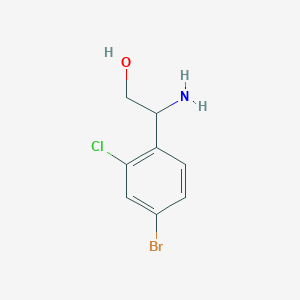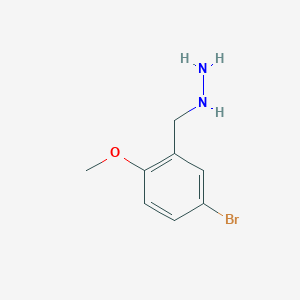
5-Bromo-2-methoxy-benzyl-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-benzyl-hydrazine: is an organic compound with the molecular formula C8H11BrN2O It is a derivative of benzyl hydrazine, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-benzyl-hydrazine typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Bromo-2-methoxybenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-methoxy-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of azides, nitriles, or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methoxy-benzyl-hydrazine is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as an intermediate in the preparation of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies and help elucidate biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazine moiety is of interest for designing enzyme inhibitors and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxy-benzyl-hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards different molecular targets.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxybenzaldehyde: A precursor in the synthesis of 5-Bromo-2-methoxy-benzyl-hydrazine.
2-Bromo-5-methoxybenzaldehyde: Another brominated methoxybenzaldehyde with similar reactivity.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A related compound with a hydroxyl group instead of a hydrazine moiety.
Uniqueness: this compound is unique due to its hydrazine functional group, which imparts distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
887596-56-7 |
|---|---|
Molekularformel |
C8H11BrN2O |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
(5-bromo-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI-Schlüssel |
OJEALPAJWZFMAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


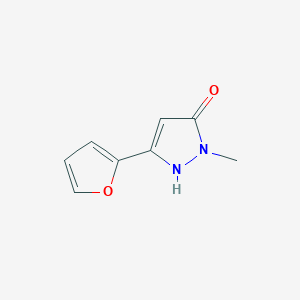
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
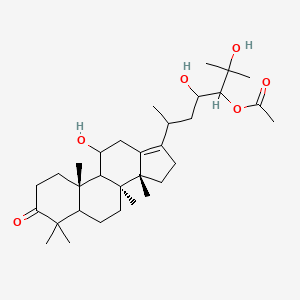

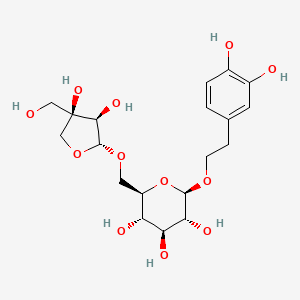
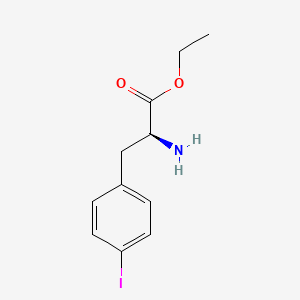
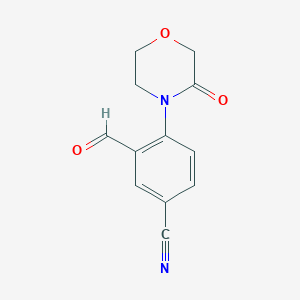
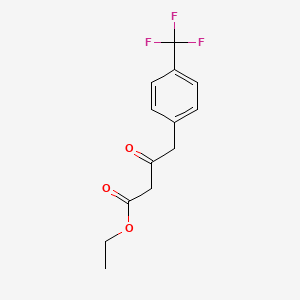
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
